molecular formula C18H24N4OS B3407580 Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- CAS No. 74051-60-8

Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-

Cat. No.: B3407580
CAS No.: 74051-60-8
M. Wt: 344.5 g/mol
InChI Key: VDYXFDIIMXPTKE-UHFFFAOYSA-N
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Description

Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- is a complex organic compound that belongs to the class of urea derivatives It is characterized by the presence of an antipyrine moiety, a cyclohexyl group, and a thio group attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- typically involves the reaction of 4-aminoantipyrine with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-aminoantipyrine+cyclohexyl isocyanateUrea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-\text{4-aminoantipyrine} + \text{cyclohexyl isocyanate} \rightarrow \text{Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-} 4-aminoantipyrine+cyclohexyl isocyanate→Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The antipyrine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- involves its interaction with specific molecular targets and pathways. The antipyrine moiety is known to inhibit certain enzymes, while the thio group can interact with biological molecules through thiol-disulfide exchange reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminoantipyrine: A precursor in the synthesis of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-.

    Cyclohexyl isocyanate: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the thio group.

Uniqueness

Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- is unique due to the combination of the antipyrine moiety, cyclohexyl group, and thio group in its structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYXFDIIMXPTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224967
Record name Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74051-60-8
Record name Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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